

# A Technical Guide to 2-Bromo-4,6-difluoroaniline: Properties and Synthesis

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## Compound of Interest

Compound Name: 2-Bromo-4,6-Difluoroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-4,6-difluoroaniline**, a key building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its unique molecular structure, featuring both bromine and fluorine substituents, imparts valuable reactivity and properties for the development of novel compounds.<sup>[1]</sup> This document outlines its fundamental physicochemical properties and provides a detailed experimental protocol for the synthesis of a closely related isomer, which serves as a valuable reference for synthetic chemists.

## Core Physicochemical Data

The essential molecular data for **2-Bromo-4,6-difluoroaniline** is summarized in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>2</sub> N <sup>[1][2]</sup>
Molecular Weight	208.00 g/mol <sup>[2]</sup>
Appearance	White to green to brown powder to crystal <sup>[1]</sup>
Melting Point	40 - 42 °C <sup>[1]</sup>
CAS Number	444-14-4 <sup>[1]</sup>

## Synthetic Procedures

While specific synthetic protocols for **2-Bromo-4,6-difluoroaniline** are not detailed in the provided search results, a common method for the bromination of difluoroaniline is available for the related isomer, 4-Bromo-2,6-difluoroaniline. This procedure illustrates a general approach to the synthesis of such compounds.

### Synthesis of 4-Bromo-2,6-difluoroaniline

A solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml) is added dropwise to a stirred solution of 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml).<sup>[3][4]</sup> The temperature is maintained below 25°C during the addition. The reaction mixture is then stirred at room temperature for 2 hours. Following this, sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) are added, and the mixture is cooled overnight in a refrigerator.<sup>[3]</sup><sup>[4]</sup> The resulting product is filtered, dissolved in ether, and the ether phase is washed sequentially with water, 10% sodium hydroxide, and again with water, before being dried with magnesium sulfate.<sup>[3][4]</sup> The solvent is then removed in vacuo to yield the product.<sup>[3][4]</sup>

A slightly modified version of this procedure involves dissolving 2,6-difluoroaniline (3.0g, 22.56 mmoles) in acetic acid (10 ml), to which bromine (1.2 ml) is added.<sup>[5]</sup> The mixture is stirred for 15 minutes at room temperature. After the solvent is evaporated, the residue is treated with an aqueous solution of sodium carbonate, and the product is extracted with dichloromethane.<sup>[5]</sup> The organic extract is then dried and evaporated to yield the final product.<sup>[5]</sup>

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Bromo-2,6-difluoroaniline, as described in the experimental protocols.



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Caption: Workflow for the synthesis of 4-Bromo-2,6-difluoroaniline.

## Applications in Research and Development

**2-Bromo-4,6-difluoroaniline** and its isomers are valuable intermediates in several areas of chemical research and development:

- **Pharmaceutical Development:** These compounds are crucial for synthesizing biologically active molecules, including potential anti-cancer agents.<sup>[1]</sup> The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates.<sup>[1]</sup>
- **Agrochemicals:** They are used in the formulation of herbicides and fungicides.<sup>[1]</sup>
- **Material Science:** These intermediates are employed in the development of advanced materials such as polymers and coatings.<sup>[1]</sup>
- **Organic Synthesis:** The bromine atom allows for palladium-catalyzed coupling reactions like Suzuki or Heck couplings, which are fundamental for building more complex molecular structures.<sup>[6]</sup>

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